molecular formula C16H20N2OS B14358179 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide CAS No. 91698-86-1

1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14358179
CAS No.: 91698-86-1
M. Wt: 288.4 g/mol
InChI Key: HGUHKNZJVPYKMW-UHFFFAOYSA-N
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Description

1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a phenylsulfanyl group attached to a butyl chain, which is further connected to a dihydropyridine ring The carboxamide group is attached to the third position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(phenylsulfanyl)butylamine with an appropriate dihydropyridine precursor under suitable reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal applications, the compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby reducing vascular smooth muscle contraction and lowering blood pressure.

Comparison with Similar Compounds

1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

91698-86-1

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

1-(4-phenylsulfanylbutyl)-4H-pyridine-3-carboxamide

InChI

InChI=1S/C16H20N2OS/c17-16(19)14-7-6-11-18(13-14)10-4-5-12-20-15-8-2-1-3-9-15/h1-3,6,8-9,11,13H,4-5,7,10,12H2,(H2,17,19)

InChI Key

HGUHKNZJVPYKMW-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(C=C1C(=O)N)CCCCSC2=CC=CC=C2

Origin of Product

United States

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